molecular formula C14H15N3O B12419261 Pkn1/2-IN-1

Pkn1/2-IN-1

Cat. No.: B12419261
M. Wt: 241.29 g/mol
InChI Key: RVODROMIHSQWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Pkn1/2-IN-1 involves several steps, starting with the preparation of the core dihydropyrrolopyridinone structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Pkn1/2-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Pkn1/2-IN-1 is unique in its high selectivity and potency towards PRK2 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying PRK2-related cellular processes and potential therapeutic applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-ethyl-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C14H15N3O/c1-2-17-12-5-8-16-14(18)11(12)9-13(17)10-3-6-15-7-4-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18)

InChI Key

RVODROMIHSQWCT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C1C3=CC=NC=C3)C(=O)NCC2

Origin of Product

United States

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